molecular formula C11H14ClNO2 B6259932 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide CAS No. 1019405-38-9

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide

Cat. No.: B6259932
CAS No.: 1019405-38-9
M. Wt: 227.7
InChI Key:
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Description

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position, a hydroxy group at the fourth position, and a N-methyl-N-(propan-2-yl) substituent on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 3-chloro-4-hydroxybenzoic acid with N-methyl-N-(propan-2-yl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-chloro-4-oxo-N-methyl-N-(propan-2-yl)benzamide.

    Reduction: 4-hydroxy-N-methyl-N-(propan-2-yl)benzamide.

    Substitution: 3-substituted-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide derivatives.

Scientific Research Applications

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridin-3-ylmethyl substituent instead of N-methyl-N-(propan-2-yl).

    3-chloro-4-hydroxy-N-(4-hydroxy-3,5-diisopropylphenyl)benzamide: Contains a 4-hydroxy-3,5-diisopropylphenyl group.

    3-chloro-4-hydroxy-N-(3-methyl-2-pyridinyl)benzamide: Features a 3-methyl-2-pyridinyl substituent.

Uniqueness

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the N-methyl-N-(propan-2-yl) group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1019405-38-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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